molecular formula C7H12F2O2 B2581966 Ethyl 3,3-difluoropentanoate CAS No. 82191-83-1

Ethyl 3,3-difluoropentanoate

Cat. No.: B2581966
CAS No.: 82191-83-1
M. Wt: 166.168
InChI Key: FWGLVXXUZJIHFV-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoropentanoate is an organic compound . It’s a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C7H12F2O2. The InChI code is 1S/C5H8F2O2/c1-2-9-5(8)3-4(6)7/h4H,2-3H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight is 166.168.

Scientific Research Applications

Enhancement of Material Properties
Ethyl 3,3,3-trifluoropropanoate has been studied for its role in improving the cycling performance of lithium-ion batteries. It serves as an additive to extend the lifespan of the LiMn2O4/Li cell, demonstrating increased capacity retention and reduced interfacial impedance, which are critical for battery efficiency and durability (Huang et al., 2016). This research highlights the potential of fluorinated compounds in enhancing material properties for energy storage applications.

Catalysis and Polymerization
Research into group 3 metal catalysts for ethylene and α-olefin polymerization indicates the utility of fluorinated compounds in catalysis. These catalysts, including those potentially derived from Ethyl 3,3-difluoropentanoate or similar structures, can facilitate the polymerization of ethylene and α-olefins into high-performance materials. This opens avenues for developing new polymeric materials with enhanced properties for various industrial applications (Gromada et al., 2004).

Synthesis of Complex Molecules
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, showcasing the potential of this compound in complex molecular synthesis. Through catalyzed carbene X-H insertion reactions, this research highlights the feasibility of creating diverse molecular structures, which are valuable in pharmaceuticals, agrochemicals, and materials science (Honey et al., 2012).

Mechanism of Action

The mechanism of action of Ethyl 3,3-difluoropentanoate is not clear as it’s not a bioactive molecule. It’s primarily used in chemical research.

Safety and Hazards

Safety data for Ethyl 3,3-difluoropentanoate suggests that it should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment/face protection and ensure adequate ventilation .

Properties

IUPAC Name

ethyl 3,3-difluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-3-7(8,9)5-6(10)11-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGLVXXUZJIHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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